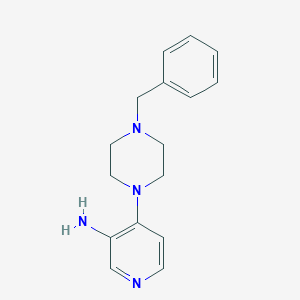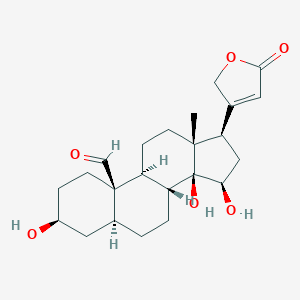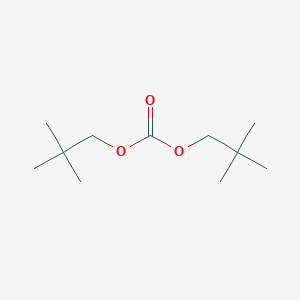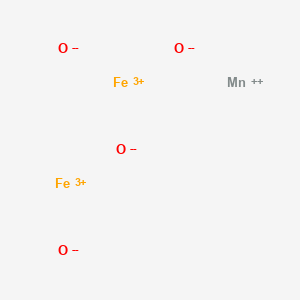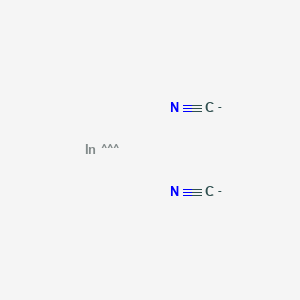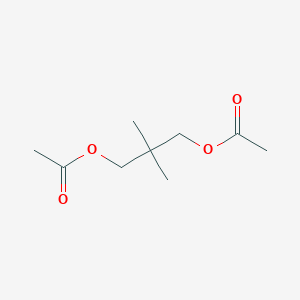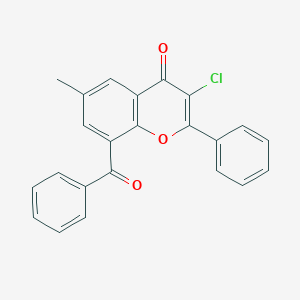
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- is a chemical compound that belongs to the chromone family. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, is not fully understood. However, it has been suggested that it exerts its biological effects through various mechanisms, such as inhibition of inflammatory mediators, scavenging of reactive oxygen species, modulation of signaling pathways, and regulation of gene expression.
Effets Biochimiques Et Physiologiques
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, it has been reported to regulate gene expression and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its biological activities are well documented. However, there are also limitations to its use in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the study of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on enzyme activity and protein expression, which may provide insights into its mechanism of action. Furthermore, there is a need to investigate its pharmacokinetics and pharmacodynamics to determine its bioavailability and efficacy in vivo. Finally, there is a need to develop new synthetic methods for chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, to improve its solubility and bioavailability.
Méthodes De Synthèse
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 3-chloro-6-methyl-2-phenylphenol in the presence of a Lewis acid catalyst. Another method is the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been investigated for its effects on enzyme activity and protein expression.
Propriétés
Numéro CAS |
13179-04-9 |
|---|---|
Nom du produit |
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- |
Formule moléculaire |
C23H15ClO3 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
8-benzoyl-3-chloro-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H15ClO3/c1-14-12-17(20(25)15-8-4-2-5-9-15)23-18(13-14)21(26)19(24)22(27-23)16-10-6-3-7-11-16/h2-13H,1H3 |
Clé InChI |
AFCVPUNRFGZZJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
Autres numéros CAS |
13179-04-9 |
Synonymes |
8-Benzoyl-3-chloro-6-methyl-2-phenylchromone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



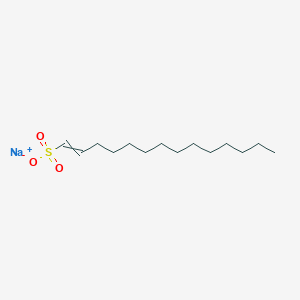
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
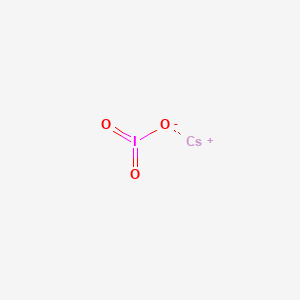
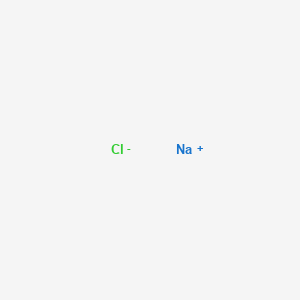
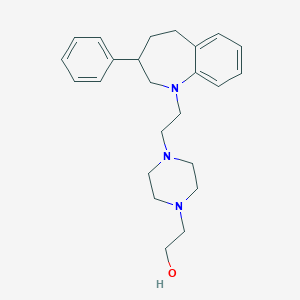
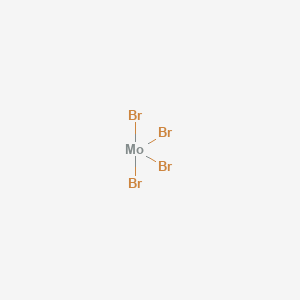
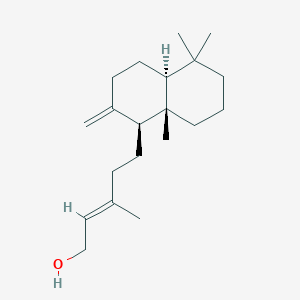
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
